![molecular formula C8H9Cl2FO B12837377 (1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B12837377.png)
(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride: is a synthetic organic compound characterized by its unique cyclopropane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor, followed by the introduction of the chloro and fluoro substituents. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where the chloro or fluoro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may provide insights into the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
- (1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
- (1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-methanol
- (1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-amine
Uniqueness: The uniqueness of (1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride lies in its specific stereochemistry and the presence of both chloro and fluoro substituents
Eigenschaften
Molekularformel |
C8H9Cl2FO |
|---|---|
Molekulargewicht |
211.06 g/mol |
IUPAC-Name |
(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Cl2FO/c1-8(2)4(3-5(9)11)6(8)7(10)12/h3-4,6H,1-2H3/b5-3-/t4-,6+/m1/s1 |
InChI-Schlüssel |
BQZTYKWMYRKSML-FAAOWNOOSA-N |
Isomerische SMILES |
CC1([C@@H]([C@H]1C(=O)Cl)/C=C(\F)/Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)Cl)C=C(F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate](/img/structure/B12837298.png)

![(1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2'-[1,3]Dioxolane]-9-](/img/structure/B12837308.png)
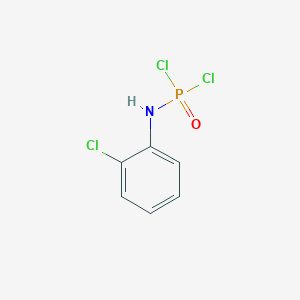
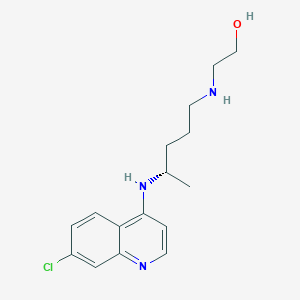
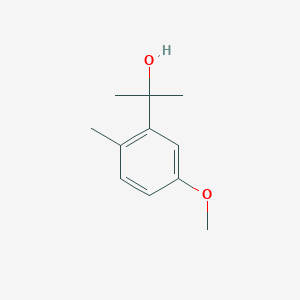
![3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B12837329.png)
![(1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B12837337.png)
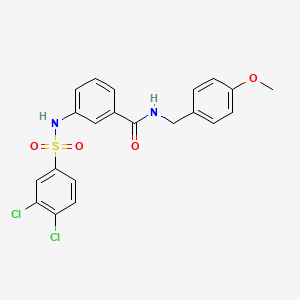
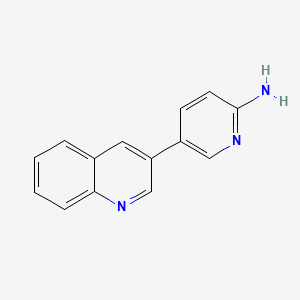
![methyl 2-[2-[[(E)-[1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoquinolin-4-ylidene]methyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B12837365.png)


![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12837369.png)
